molecular formula C9H18ClNO3 B15219928 tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate

tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate

Cat. No.: B15219928
M. Wt: 223.70 g/mol
InChI Key: SGFCVXCQAUOFSP-NKWVEPMBSA-N
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Description

tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate is a chemical compound that features a tert-butyl group, a chloro substituent, and a hydroxy group on a butan-2-yl backbone

Preparation Methods

The synthesis of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate typically involves the protection of the hydroxyl group, followed by the introduction of the chloro substituent. The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions. Industrial production methods may utilize flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts like palladium on carbon. .

Scientific Research Applications

tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the chloro and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways .

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((2S,3S)-4-chloro-3-hydroxybutan-2-yl)carbamate include:

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-4-chloro-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H18ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6-7,12H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1

InChI Key

SGFCVXCQAUOFSP-NKWVEPMBSA-N

Isomeric SMILES

C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(CCl)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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